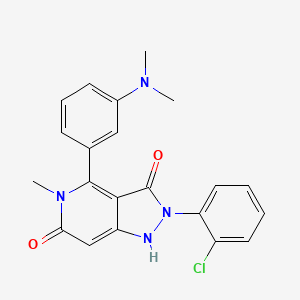
GKT137831
Descripción general
Descripción
Setanaxib, también conocido por su código de desarrollo GKT-831, es un inhibidor dual experimental, biodisponible por vía oral, de las isoformas de la NADPH oxidasa NOX4 y NOX1. Pertenece a la serie química de la pirazolopiridin-diona y es el único inhibidor específico de la NADPH oxidasa que ha entrado en ensayos clínicos . Setanaxib ha demostrado actividad biológica en varios modelos farmacológicos animales in vitro e in vivo, incluyendo el carcinoma de células escamosas de cabeza y cuello, la nefropatía diabética, la retinopatía, la aterosclerosis, la fibrosis hepática, la osteoporosis, la hipertensión pulmonar y la fibrosis pulmonar idiopática .
Aplicaciones Científicas De Investigación
Setanaxib tiene una amplia gama de aplicaciones de investigación científica en varios campos, incluyendo la química, la biología, la medicina y la industria. En química, Setanaxib se utiliza como un compuesto de herramienta para estudiar el papel de las NADPH oxidasas en el estrés oxidativo y las enfermedades relacionadas . En biología, Setanaxib se utiliza para investigar los mecanismos moleculares que subyacen a varias condiciones patológicas, como la fibrosis, el cáncer y las enfermedades cardiovasculares .
En medicina, Setanaxib ha mostrado resultados prometedores en estudios preclínicos y clínicos para el tratamiento de varias enfermedades, incluyendo la colangitis biliar primaria, la nefropatía diabética y la fibrosis pulmonar idiopática . En la industria, Setanaxib se está desarrollando como un posible agente terapéutico para el tratamiento de enfermedades raras fibróticas y tumores sólidos .
Mecanismo De Acción
El mecanismo de acción de Setanaxib implica la inhibición de las isoformas de la NADPH oxidasa NOX4 y NOX1. Las NADPH oxidasas son enzimas que producen especies reactivas de oxígeno (ROS), las cuales juegan un papel crucial en varios procesos celulares, incluyendo la señalización celular, la proliferación y la diferenciación . Al inhibir NOX4 y NOX1, Setanaxib reduce la producción de ROS, previniendo así el estrés oxidativo y sus efectos patológicos asociados .
Setanaxib ejerce sus efectos a través de vías tanto antifibróticas como antiinflamatorias. Regula a la baja múltiples vías fibrogénicas e inflamatorias, previniendo la progresión de la fibrosis y la inflamación en varios tejidos . Los objetivos moleculares y las vías involucradas en el mecanismo de acción de Setanaxib incluyen la inhibición de NOX4 y NOX1, así como la modulación de las vías de señalización aguas abajo involucradas en la fibrosis y la inflamación .
Análisis Bioquímico
Biochemical Properties
GKT137831 is a preferential direct inhibitor of NOX1 and NOX4 . It can delay or prevent the progression of many cardiovascular disorders by inhibiting reactive oxygen species (ROS) generation . It shows only weak inhibitory activity against NOX2 . It has good pharmacokinetic properties and bioavailability with one or two daily doses administered to rodents or patients .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cardiac function and viability of neonatal rat cardiomyocytes (NRCMs) in vitro . It also decreased ROS production and the cardiomyocyte apoptosis rate . In addition, this compound could protect adipose-derived stem cells (ADSCs) from oxidative stress and aging induced by high glucose (HG) and enhance the therapeutic effect of ADSCs on diabetic wounds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its inhibition of NOX1 and NOX4, which are known to generate reactive oxygen species (ROS) that are critical in regulating a variety of cellular functions but also contribute to many diseases . By inhibiting these enzymes, this compound can reduce ROS production, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a study involving a mice model of cardiotoxicity induced by Doxorubicin (DOX), this compound treatment was performed at the same time . The results showed that this compound improved cardiac function, as indicated by the increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) over a period of 48 weeks .
Dosage Effects in Animal Models
In animal models, this compound has been shown to provide dose-dependent reno- and atheroprotection . It was administered at two doses, 30 mg kg −1 day −1 and 60 mg kg −1 day −1, to ApoE −/− mice 10 weeks after diabetes induction with streptozotocin (STZ), for a period of 10 weeks . The results showed that this compound was protective in a model of diabetic nephropathy at both doses, through suppression of proinflammatory and profibrotic processes .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the regulation of reactive oxygen species (ROS). It acts as a selective inhibitor of NOX1 and NOX4 isoforms of the NADPH oxidase family of enzymes, which are known to generate ROS .
Subcellular Localization
Given its role as an inhibitor of NOX1 and NOX4, it is likely that it interacts with these enzymes at their respective locations within the cell .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para Setanaxib implican varios pasos. El compuesto se sintetiza a través de una serie de reacciones químicas a partir de materiales de partida fácilmente disponiblesEl producto final se obtiene mediante procesos de purificación y cristalización .
Los métodos de producción industrial para Setanaxib implican la ampliación de la síntesis de laboratorio a una escala mayor. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para asegurar un alto rendimiento y pureza del producto final. El proceso de producción industrial también implica estrictas medidas de control de calidad para asegurar la consistencia y la reproducibilidad .
Análisis De Reacciones Químicas
Setanaxib experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados .
Por ejemplo, Setanaxib puede experimentar reacciones de oxidación en presencia de agentes oxidantes, lo que lleva a la formación de derivados oxidados. De manera similar, las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para obtener derivados reducidos. Las reacciones de sustitución también se pueden realizar para introducir diferentes grupos funcionales en la molécula de Setanaxib .
Comparación Con Compuestos Similares
Setanaxib es único entre los inhibidores de la NADPH oxidasa debido a su doble inhibición de NOX4 y NOX1. Otros compuestos similares incluyen GKT137831, que también es un inhibidor dual de NOX4 y NOX1, y VAS2870, que es un inhibidor pan-NADPH oxidasa . En comparación con estos compuestos, Setanaxib ha mostrado perfiles de eficacia y seguridad superiores en estudios preclínicos y clínicos .
Otros compuestos similares incluyen apocinina, que es un inhibidor no específico de la NADPH oxidasa, y diphenyleneiodonium, que es un inhibidor no selectivo de las flavoproteínas, incluyendo las NADPH oxidasas . Estos compuestos tienen limitaciones en términos de especificidad y efectos fuera del objetivo, lo que convierte a Setanaxib en un agente terapéutico más prometedor para el tratamiento de enfermedades relacionadas con el estrés oxidativo .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQPQARIQKJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Record name | Setanaxib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Setanaxib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153432 | |
| Record name | Setanaxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218942-37-0 | |
| Record name | 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GKT-137831 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setanaxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setanaxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETANAXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



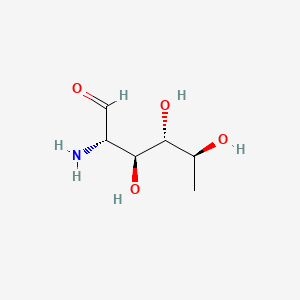
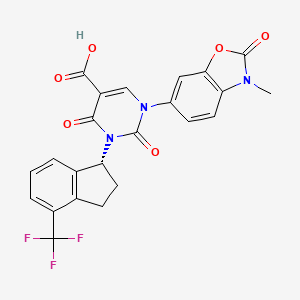
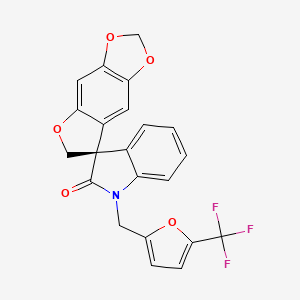
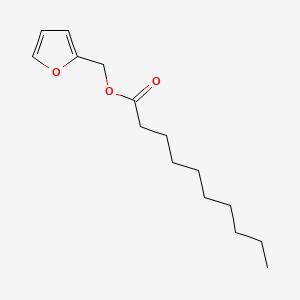
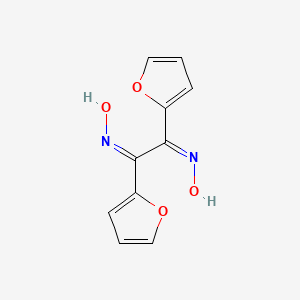
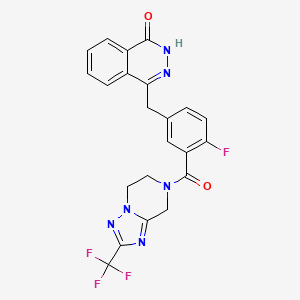
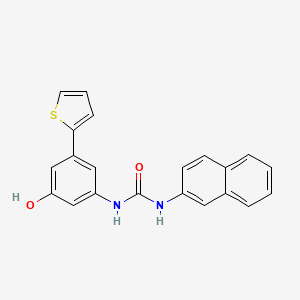
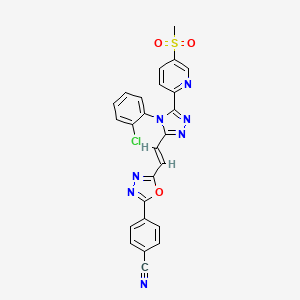
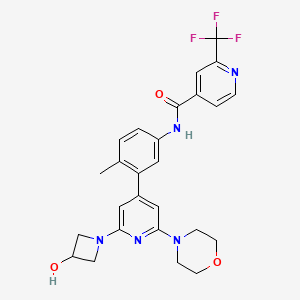
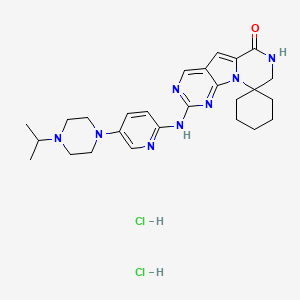
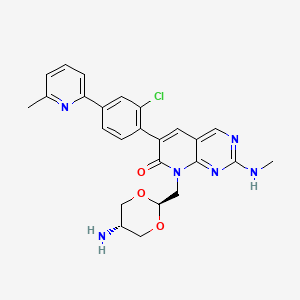
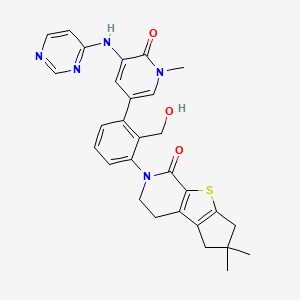
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
